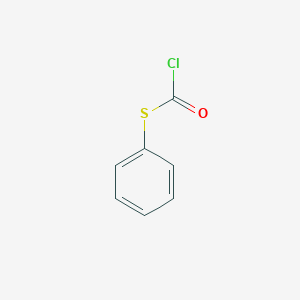

Phenyl chlorothioformate

Description

Structure

3D Structure

Properties

IUPAC Name |

S-phenyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEFYGYBMKPNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065481 | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-19-2 | |

| Record name | S-Phenyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridothioic acid, S-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-phenyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unassuming Workhorse: A Technical Guide to S-Phenyl Chlorothioformate (CAS 13464-19-2)

Preamble: A Tale of Two Isomers

In the world of synthetic chemistry, precision in nomenclature is paramount. The reagent designated by CAS number 13464-19-2 is S-Phenyl chlorothioformate . It is a versatile, yet often overlooked, building block. Its utility is frequently conflated with its structural isomer, O-Phenyl chlorothionoformate (CAS 1005-56-7). The distinction is not merely academic; the placement of the sulfur atom—whether bridging the phenyl ring and carbonyl carbon (S-isomer) or part of a thiocarbonyl group (O-isomer)—fundamentally dictates reactivity and synthetic application. This guide will focus primarily on the S-phenyl isomer while drawing necessary comparisons with its O-phenyl counterpart to provide a comprehensive operational understanding for the discerning researcher.

Section 1: Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application. S-Phenyl chlorothioformate is a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its high reactivity, particularly its moisture sensitivity, necessitates careful handling and storage under inert conditions to prevent hydrolysis.[2]

Table 1: Physicochemical Properties of S-Phenyl Chlorothioformate

| Property | Value | Source(s) |

| CAS Number | 13464-19-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClOS | [1][3][4] |

| Molecular Weight | 172.63 g/mol | [2][3][4] |

| IUPAC Name | S-phenyl chloromethanethioate | [2] |

| Density | ~1.33 g/cm³ | [4] |

| Boiling Point | 108 °C @ 10 Torr; 104 °C @ 13 Torr | [3][5] |

| Flash Point | 114 °C | [4] |

| InChI Key | HBEFYGYBMKPNSZ-UHFFFAOYSA-N | [1][2] |

A Note on Spectroscopic Characterization

As a Senior Application Scientist, it is my duty to emphasize the principle of "trust, but verify." While the applications of S-Phenyl chlorothioformate are well-documented, publicly accessible, high-fidelity spectroscopic data (¹H NMR, ¹³C NMR, detailed IR) for this specific isomer is notably scarce in peer-reviewed literature and databases. Commercial suppliers often provide basic properties but rarely full spectral analyses.

Causality and Recommendation: This scarcity may be due to the reagent's high reactivity and moisture sensitivity, which can complicate sample preparation and lead to the presence of hydrolysis artifacts (e.g., thiophenol, HCl, CO₂).

Therefore, it is critically recommended that upon receiving a new batch of this reagent, researchers perform their own comprehensive characterization (¹H NMR, ¹³C NMR, IR, and MS) to:

-

Confirm Identity: Unambiguously distinguish it from the O-phenyl isomer.

-

Assess Purity: Quantify any significant impurities or degradation products.

-

Establish a Baseline: Create a reliable internal reference for future experiments.

This self-validating step is essential for experimental reproducibility and the integrity of your research outcomes.

Section 2: Synthesis and Isomeric Purity

The synthesis of chlorothioformate isomers is a classic example of how regioselectivity is dictated by the choice of starting materials. The distinct synthetic pathways for the S- and O-phenyl isomers are governed by the differential reactivity of phosgene (COCl₂) and thiophosgene (CSCl₂).

-

Synthesis of S-Phenyl Chlorothioformate (Target Reagent): The established route involves the reaction of a soft nucleophile, thiophenol , with the hard electrophilic carbonyl carbon of phosgene or a phosgene equivalent.[2] The sulfur atom's nucleophilicity drives the formation of the S-C bond.

-

Synthesis of O-Phenyl Chlorothionoformate (Isomer): Conversely, this isomer is prepared by reacting a hard nucleophile, phenol , with the electrophilic carbon of thiophosgene .[6][7] The harder oxygen nucleophile preferentially attacks the thiocarbonyl carbon.[6]

This deliberate selection of reagents is the key to achieving high isomeric purity in the final product.

Caption: Synthetic pathways for chlorothioformate isomers.

Section 3: Core Reactivity and Mechanistic Duality

The true utility of S-Phenyl chlorothioformate is rooted in its fascinating and tunable reactivity. Solvolysis studies have revealed that it operates on a mechanistic spectrum, proceeding through two competing pathways: a bimolecular addition-elimination (A-E) pathway and a unimolecular ionization (Sₙ1-like) pathway.[3] The dominant mechanism is exquisitely sensitive to the solvent's nucleophilicity and ionizing power.[3]

-

Addition-Elimination (A-E): Favored in solvents with higher nucleophilicity and lower ionizing power (e.g., aqueous ethanol). The solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to products.

-

Ionization (Sₙ1-like): Dominates in solvents with high ionizing power and low nucleophilicity (e.g., aqueous fluoroalcohols like TFE).[3] The solvent stabilizes the separation of the chloride ion, leading to the formation of a transient acylium ion intermediate, which is then captured by the solvent.[3]

This dual reactivity is a significant departure from its oxygenated analog, phenyl chloroformate, which reacts almost exclusively via the A-E pathway.[3] Understanding this dichotomy allows the synthetic chemist to select solvent systems that favor a specific reactive pathway, thereby controlling the reaction outcome.

Caption: Competing solvolysis mechanisms of S-Phenyl chlorothioformate.

Section 4: Key Applications in Drug Development and Organic Synthesis

The electrophilic nature of S-Phenyl chlorothioformate makes it a valuable reagent for introducing the phenylsulfanylcarbonyl group, a precursor to many important functionalities.

Synthesis of Thioesters

The reagent serves as a direct and effective electrophile for synthesizing S-thioesters. This is typically achieved through coupling reactions with organometallic nucleophiles (e.g., Grignard or organolithium reagents) or in Lewis acid-catalyzed acylations of arenes.[3][8]

Causality: The choice of an organometallic reagent provides a potent carbon-based nucleophile that readily displaces the chloride from the chlorothioformate, forming a new carbon-carbon bond and yielding the desired thioester with high efficiency.[8]

Synthesis of Isothiocyanates from Primary Amines

A highly efficient application of the related O-phenyl chlorothionoformate is the conversion of primary amines into isothiocyanates, which are crucial intermediates for many sulfur- and nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] This transformation avoids the use of highly toxic reagents like thiophosgene.[1] The methodology is robust and can be performed as either a one-pot or a two-step process.[1]

Trustworthiness: The two-step process offers broader substrate scope, particularly for electron-deficient aromatic amines where the one-pot method may be less effective.[1] This provides a reliable alternative when one approach fails, ensuring a higher probability of success.

Experimental Protocol: Two-Step Isothiocyanate Synthesis

-

Step 1: Formation of the Thiocarbamate Intermediate

-

To a stirred solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., solid NaOH or triethylamine, 1.1 eq.).

-

Slowly add O-Phenyl chlorothionoformate (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Perform an aqueous workup to isolate the crude O-phenyl thiocarbamate intermediate. Purification is often possible via crystallization or column chromatography.

-

-

Step 2: Elimination to Form the Isothiocyanate

-

Dissolve the purified thiocarbamate intermediate in a suitable solvent.

-

Add a base (e.g., solid sodium hydroxide) and stir at room temperature or with gentle heating.[1]

-

Monitor the reaction for the formation of the isothiocyanate product.

-

Upon completion, perform an appropriate workup and purify the final isothiocyanate product.

-

Caption: Workflow for the two-step synthesis of isothiocyanates.

Radical-Mediated Carboxylation

The thiocarbonyl group is an effective radical acceptor. S-Phenyl chlorothioformate can be used in free radical-mediated carboxylation reactions.[3] In a typical transformation, an alkyl radical, generated from an alkyl iodide precursor using a radical initiator system like bis(tributyltin), adds to the thiocarbonyl carbon.[3] This process provides a synthetic route to convert a radical species into a functionalized carbonyl compound.[3]

Section 5: Safety, Handling, and Storage

As with all chloroformate and chlorothioformate analogs, S-Phenyl chlorothioformate is a hazardous and highly reactive compound that demands stringent safety protocols. The following information is consolidated from data on structurally similar compounds and should be treated as a minimum standard.[3]

-

Hazard Profile: The compound is expected to be corrosive and may cause severe skin burns and eye damage.[3] It is likely to be fatal if inhaled and harmful if swallowed.[3]

-

Reactivity: It is highly sensitive to moisture and will hydrolyze in the presence of water or moist air to release corrosive and toxic byproducts.[2][3] It may also react violently with acids, alcohols, amines, and bases.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Essential PPE includes:

-

Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Chemical splash goggles and a full-face shield.

-

A flame-resistant lab coat.

-

Appropriate respiratory protection may be required depending on the scale and nature of the operation.[3]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be kept tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.[2][3] Refrigerated storage is recommended.[3]

-

Spill & Disposal: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do NOT use water. All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

S-Phenyl chlorothioformate (CAS 13464-19-2) is a potent electrophilic reagent with a nuanced and highly tunable reactivity profile. Its true value is unlocked when researchers understand its distinct properties relative to its O-phenyl isomer, appreciate its dualistic mechanistic behavior, and apply it with precision in synthetic applications ranging from thioester formation to radical chemistry. Adherence to rigorous safety and handling protocols is non-negotiable. By embracing a self-validating approach through in-house characterization, scientists can confidently leverage this unassuming workhorse to advance their research and development goals.

References

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved January 22, 2026, from [Link]

-

ChemBK. (2024, April 9). S-phenyl carbonochloridothioate. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Thiophosgene. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). S-Phenyl carbonochloridothioate. Retrieved January 22, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). China phenyl chlorothioformate manufacturer. Retrieved January 22, 2026, from [Link]

-

RSC Publishing. (n.d.). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications. Retrieved January 22, 2026, from [Link]

-

Inchem.org. (n.d.). ICSC 1007 - PHENYL CHLOROFORMATE. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

PMC - NIH. (2025, May 8). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved January 22, 2026, from [Link]

Sources

- 1. CAS 13464-19-2: S-Phenyl carbonochloridothioate [cymitquimica.com]

- 2. This compound|Supplier|For Research [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Carbonochloridothioic acid, S-(phenylmethyl) ester | C8H7ClOS | CID 162273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbonochloridothioic acid, S-phenyl ester | SIELC Technologies [sielc.com]

- 8. Phenyl chloroformate [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of S-phenyl chloromethanethioate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-phenyl chloromethanethioate

S-phenyl chloromethanethioate (PhSCOCl) is a valuable reagent in organic chemistry, primarily utilized in the synthesis of various sulfur-containing compounds. Its structure, featuring a reactive chlorothioformate group attached to a phenyl ring, makes it a versatile building block. Thioesters, in general, are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. They are known for their role in forming carbon-sulfur bonds, which are present in numerous important compounds. The reactivity of S-phenyl chloromethanethioate is influenced by competing reaction pathways, including unimolecular ionization (SN1-like) and bimolecular addition-elimination mechanisms, with the dominant pathway being highly dependent on solvent properties.[1][2]

Core Synthesis Methodology: Acylation of Thiophenol

The most direct and widely employed method for synthesizing S-phenyl chloromethanethioate is the acylation of thiophenol with chloroacetyl chloride.[3][4] This reaction is a classic example of nucleophilic acyl substitution, where the sulfur atom of thiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the sulfur atom of thiophenol initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and forming the S-phenyl chloromethanethioate product.

The choice of chloroacetyl chloride as the acylating agent is strategic. The presence of the chlorine atom on the acetyl group provides a reactive site for further synthetic transformations. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which significantly enhances the reaction rate.[5]

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of S-phenyl chloromethanethioate.

Reagents and Materials

-

Thiophenol (C₆H₅SH)

-

Chloroacetyl chloride (ClCH₂COCl)

-

Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous sodium sulfate (or magnesium sulfate) for drying

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Apparatus for distillation under reduced pressure

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

-

Addition of Base: Slowly add the base (e.g., triethylamine) to the solution of thiophenol while stirring. The formation of a salt may be observed.

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the salt byproduct (e.g., triethylammonium chloride). Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure S-phenyl chloromethanethioate.[1]

Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous aprotic solvent (e.g., diethyl ether, DCM) | Prevents hydrolysis of the acid chloride and the product.[1] |

| Temperature | 0-5 °C during addition, then room temperature | Controls the exothermic reaction and minimizes side reactions. |

| Base | Triethylamine or Pyridine | Acts as a proton scavenger, activating the thiophenol.[6] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of thiophenol and hydrolysis of reagents.[7] |

Safety and Handling Precautions

Both chloroacetyl chloride and thiophenol are hazardous materials requiring careful handling in a well-ventilated fume hood.[8][9][10]

-

Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[8][9][10] It reacts violently with water.[9]

-

Thiophenol: Toxic and has an extremely unpleasant odor. It is readily absorbed through the skin.

Personal Protective Equipment (PPE) is mandatory:

-

Chemical-resistant gloves

-

Safety goggles and a face shield

-

Lab coat

-

Use of a respirator may be necessary depending on the scale of the reaction.[7]

Analytical Characterization

The identity and purity of the synthesized S-phenyl chloromethanethioate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the thioester carbonyl group, typically in the range of 1760-1690 cm⁻¹.[13][14] Other characteristic peaks will correspond to the C-S and C-Cl bonds, as well as the aromatic C-H and C=C bonds.[15][16]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Reaction Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism for the synthesis of S-phenyl chloromethanethioate.

Caption: Experimental workflow for the synthesis of S-phenyl chloromethanethioate.

Caption: Reaction mechanism for the formation of S-phenyl chloromethanethioate.

Conclusion

The synthesis of S-phenyl chloromethanethioate via the acylation of thiophenol with chloroacetyl chloride is a well-established and efficient method. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably produce this valuable reagent for a wide range of applications in organic synthesis and drug development. The insights provided in this guide, from the underlying mechanistic principles to the detailed experimental procedures, are intended to empower scientists to confidently and safely perform this synthesis.

References

-

Wikipedia. Thioester. [Link]

-

Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3. Request PDF. [Link]

-

Base‐promoted synthesis of thioesters from acid chlorides and thiols. ResearchGate. [Link]

-

Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing. [Link]

-

Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. ACS Publications. [Link]

-

Reaction of thiophenol with acetyl chloride on various inorganic solid supports. ResearchGate. [Link]

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google P

-

Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications (RSC Publishing). [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]

-

Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

ICSC 0845 - CHLOROACETYL CHLORIDE. INCHEM. [Link]

-

Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. Beilstein Journals. [Link]

-

Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]

-

Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. [Link]

-

S-phenyl chlorothioacetate - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem - NIH. [Link]

-

(PDF) S-Phenyl benzothioate. ResearchGate. [Link]

-

S-phenyl carbonochloridothioate. ChemBK. [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

- CH639949A5 - Process for the preparation of chlorothioformates - Google P

-

S-Phenyl benzothioate. PMC - NIH. [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. [Link]

-

Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. PubMed. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journals. [Link]

-

A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. ResearchGate. [Link]

Sources

- 1. Phenyl Chlorothioformate|Supplier|For Research [benchchem.com]

- 2. Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thioester - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. nj.gov [nj.gov]

- 10. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]

- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the Solvolysis Mechanism of Phenyl Chlorothioformate

Abstract: The solvolysis of phenyl chlorothioformate (PhSCOCl) represents a pivotal case study in physical organic chemistry, demonstrating a delicate interplay between solvent properties and reaction mechanism. This guide provides a comprehensive analysis of the competing mechanistic pathways governing its reactivity. By synthesizing kinetic data, solvent effect analyses, and mechanistic principles, we elucidate the conditions that favor either a bimolecular addition-elimination or a unimolecular ionization pathway. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of acyl halide reactivity for applications in synthesis and medicinal chemistry.

Introduction: The Mechanistic Dichotomy

This compound (PhSCOCl) is a valuable reagent in organic synthesis, primarily used for introducing the thiophenoxycarbonyl group.[1] Its utility, however, is intrinsically linked to its reactivity profile, which is highly sensitive to the reaction environment. The central question in the study of its solvolysis—the reaction of the substrate with the solvent—is the nature of the transition state. Does the reaction proceed through a concerted or stepwise pathway? Is the transition state associative or dissociative?

The investigation reveals that PhSCOCl does not adhere to a single, universal mechanism. Instead, it operates on a mechanistic spectrum, with the dominant pathway dictated by the solvent's nucleophilicity and ionizing power.[1][2] Two primary, competing channels are at play:

-

Bimolecular Addition-Elimination (A-E): An associative pathway involving the formation of a tetrahedral intermediate.

-

Unimolecular Ionization (SN1-like): A dissociative pathway proceeding through a resonance-stabilized acylium ion intermediate.

Understanding the factors that govern this mechanistic balance is crucial for predicting reaction outcomes, optimizing yields, and controlling selectivity in synthetic applications.

Unraveling the Mechanism: The Grunwald-Winstein Equation

To dissect the dual pathways of PhSCOCl solvolysis, a robust diagnostic tool is required. The extended (two-term) Grunwald-Winstein equation is the cornerstone of such analyses for solvolytic reactions.[3]

log(k/k₀) = lNT + mYCl

-

k is the specific rate of solvolysis in a given solvent.

-

k₀ is the rate in the reference solvent (80% ethanol/20% water).

-

NT is the solvent nucleophilicity parameter.

-

YCl is the solvent ionizing power parameter (based on 1-adamantyl chloride solvolysis).[4]

-

l is the sensitivity of the substrate to changes in solvent nucleophilicity. A large l value implies the nucleophile is directly involved in the rate-determining step (e.g., A-E or SN2).

-

m is the sensitivity of the substrate to changes in solvent ionizing power. A large m value suggests significant charge separation in the transition state, characteristic of an ionization (SN1) mechanism.

Causality Behind the Choice: The power of the Grunwald-Winstein analysis lies in its ability to quantify the contribution of both bond-making (lNT) and bond-breaking (mYCl) to the transition state. By plotting log(k/k₀) against a combination of these terms for a wide range of solvents, we can determine the l and m values, which serve as a mechanistic fingerprint. For PhSCOCl, this analysis reveals a dramatic split in behavior depending on the solvent system.[2][5]

The Competing Pathways in Detail

The Addition-Elimination (A-E) Pathway

In solvents of high nucleophilicity and relatively low ionizing power, such as aqueous ethanol and methanol mixtures, the solvolysis of PhSCOCl proceeds predominantly via a bimolecular addition-elimination mechanism.[1][6]

This pathway is characterized by:

-

Rate-Determining Nucleophilic Attack: A solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial association is the slow step.[7]

-

Tetrahedral Intermediate: The attack forms a transient, high-energy tetrahedral intermediate.

-

Fast Elimination: The intermediate rapidly collapses, expelling the chloride ion to yield the final product.

The Grunwald-Winstein analysis for PhSCOCl in these solvents yields l and m values that are consistent with this mechanism, closely resembling those for phenyl chloroformate (PhOCOCl), which is known to react via the A-E pathway across a full range of solvents.[2][8] For phenyl chloroformate, benchmark sensitivity values are l ≈ 1.66 and m ≈ 0.56.[7][9] The high l value signifies a high degree of sensitivity to solvent nucleophilicity, confirming the direct involvement of the solvent in the rate-determining step.

Caption: The Ionization (SN1-like) mechanism for PhSCOCl solvolysis.

Experimental Protocol: Kinetic Analysis of Solvolysis

To generate the data required for a Grunwald-Winstein analysis, precise kinetic measurements are essential. The protocol must be self-validating, ensuring reproducibility and accuracy.

Objective: To determine the first-order rate constant (k) for the solvolysis of this compound in a series of aqueous-organic binary solvents at a constant temperature (e.g., 25.0 °C).

Methodology:

-

Solvent Preparation:

-

Prepare a series of binary solvent mixtures (e.g., Ethanol-Water, TFE-Water) by weight. Ensure all solvents are of high purity (HPLC or spectrophotometric grade).

-

Causality: Preparation by weight is more accurate and reproducible than by volume, as it is independent of temperature fluctuations.

-

-

Thermostatting:

-

Place the reaction vessel containing the chosen solvent in a constant-temperature water bath, controlled to ±0.1 °C. Allow at least 30 minutes for thermal equilibrium.

-

Causality: Solvolysis rates are highly temperature-dependent. Strict temperature control is critical for obtaining meaningful kinetic data.

-

-

Reaction Initiation:

-

Prepare a stock solution of PhSCOCl in a dry, inert solvent (e.g., acetonitrile).

-

Initiate the reaction by injecting a small aliquot (e.g., 10 µL) of the PhSCOCl stock solution into the thermostatted solvent with vigorous stirring to ensure rapid mixing. The final substrate concentration should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.

-

-

Data Acquisition (Conductivity Method):

-

Monitor the reaction progress by measuring the change in electrical conductivity of the solution over time. The solvolysis produces HCl, which increases the solution's conductivity.

-

Use a calibrated conductivity meter connected to a data logger to record conductivity readings at regular intervals until the reaction is >95% complete.

-

Causality: The conductivity method is highly sensitive and non-invasive, allowing for continuous monitoring of the reaction progress. It is ideal for reactions that produce ionic species.

-

-

Data Analysis:

-

The first-order rate constant (k) is determined by fitting the conductivity vs. time data to the integrated first-order rate law: ln(C∞ - Ct) = -kt + ln(C∞ - C0) , where Ct is the conductivity at time t, and C∞ is the final conductivity.

-

A plot of ln(C∞ - Ct) versus time should yield a straight line with a slope of -k.

-

Perform each kinetic run in triplicate to ensure reproducibility.

-

Caption: Workflow for the kinetic analysis of PhSCOCl solvolysis.

Summary of Mechanistic Evidence

The choice between the A-E and SN1 pathways is a direct consequence of the solvent's ability to either act as a nucleophile or to stabilize charge separation.

| Solvent Type | Dominant Mechanism | Key Characteristics | Expected Grunwald-Winstein Parameters |

| High Nucleophilicity, Low Ionizing Power (e.g., EtOH-H₂O, MeOH-H₂O) | Addition-Elimination (A-E) | Bimolecular, sensitive to nucleophilic attack. | High l (~1.6), Moderate m (~0.5) |

| Low Nucleophilicity, High Ionizing Power (e.g., TFE-H₂O, HFIP-H₂O) | Ionization (SN1) | Unimolecular, sensitive to solvent polarity, formation of acylium cation. | Low l, High m (~0.9) |

Conclusion and Implications

The solvolysis of this compound is a clear illustration of a mechanistic continuum, where the transition state's character shifts in response to the solvent environment. [1]For professionals in drug development and synthetic chemistry, this duality is not merely an academic curiosity. It has profound practical implications:

-

Reaction Control: By judiciously selecting the solvent system, a chemist can favor one pathway over the other. In a highly nucleophilic solvent like aqueous ethanol, a bimolecular reaction is expected. In a non-nucleophilic, highly ionizing medium like aqueous TFE, an ionization mechanism will dominate.

-

Predicting Side Reactions: Understanding the potential for an SN1 pathway is crucial, as the formation of a cationic intermediate could lead to undesired rearrangement or elimination side products, depending on the substrate structure.

-

Reagent Stability: The high reactivity of PhSCOCl, especially its sensitivity to moisture, is explained by its susceptibility to solvolysis via these efficient pathways. [1]This underscores the need for stringent anhydrous conditions during its storage and handling.

Ultimately, the study of this compound solvolysis provides a sophisticated framework for understanding and predicting the reactivity of acyl derivatives, enabling more rational control over chemical transformations.

References

-

Title: Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Source: Semantic Scholar URL: [Link]

-

Title: Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Source: Hilaris Publisher URL: [Link]

-

Title: Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. Source: PubMed URL: [Link]

-

Title: Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate. Source: ResearchGate URL: [Link]

-

Title: Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Correlation of the rates of solvolysis of phenyl chlorothionoformate and phenyl chlorodithioformate. Source: Canadian Science Publishing URL: [Link]

-

Title: Plot of log (k/ko) for solvolyses in HFIP-H2O and TFE-H2O of phenyl... Source: ResearchGate URL: [Link]

-

Title: Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Source: MDPI URL: [Link]

-

Title: Corrrelation of the Specific Rates of Solvolysis of Ethyl Fluoroformate Using the Extended Grunwald-Winstein Equation. Source: MDPI URL: [Link]

-

Title: Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Source: MDPI URL: [Link]

-

Title: Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC. Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. This compound|Supplier|For Research [benchchem.com]

- 2. Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited [mdpi.com]

Spectroscopic Elucidation of Phenyl Chlorothioformate: A Technical Guide for Researchers

Introduction

Phenyl chlorothioformate (CAS No. 1005-56-7), also known as O-phenyl chlorothionoformate, is a pivotal reagent in organic synthesis, notably utilized in the formation of thiocarbonyl compounds, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, grounded in established principles and experimental best practices.

The structural integrity and purity of this compound are critical for its successful application. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR provide a non-destructive and highly informative means of verifying the compound's identity and purity. This guide will delve into the interpretation of these spectra, explaining the causal relationships between the molecular structure and the observed spectral features.

Caption: Molecular components of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Data Summary

The ¹H NMR spectrum of this compound provides a clear fingerprint of the aromatic protons. The spectrum was acquired in deuterated chloroform (CDCl₃) at 399.65 MHz.[1]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-ortho | ~7.41 | Multiplet | 2H |

| H-para | ~7.29 | Multiplet | 1H |

| H-meta | ~7.10 | Multiplet | 2H |

Expert Interpretation

The ¹H NMR spectrum is characterized by three distinct multiplets in the aromatic region, consistent with a monosubstituted benzene ring.

-

Downfield Shift of Aromatic Protons: The protons on the phenyl group resonate in the downfield region (7.10-7.41 ppm), which is characteristic of aromatic protons.[1] This significant downfield shift is due to the diamagnetic anisotropy of the benzene ring, where the circulation of π-electrons generates a local magnetic field that deshields the attached protons.

-

Influence of the Chlorothioformate Group: The electron-withdrawing nature of the oxygen atom in the chlorothioformate group influences the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. The multiplet at approximately 7.41 ppm is assigned to the two ortho protons, which are most deshielded due to their proximity to the electronegative oxygen atom. The multiplet around 7.29 ppm corresponds to the single para proton, and the multiplet at approximately 7.10 ppm is assigned to the two meta protons.[1]

Sources

A Senior Application Scientist's Guide to the Reactivity of Phenyl Chlorothioformate with Nucleophiles

Abstract

Phenyl chlorothioformate, and more specifically its common isomer O-phenyl chlorothionoformate (PhOC(S)Cl), stands as a cornerstone electrophile for the introduction of the thiocarbonyl moiety in modern organic synthesis. Its reactivity profile, governed by the nuanced interplay of a potent electrophilic center and a competent leaving group, allows for controlled reactions with a wide spectrum of nucleophiles. This technical guide provides an in-depth exploration of the reactivity of this compound with key nucleophilic classes—amines, alcohols, thiols, and carbanions. We will dissect the mechanistic underpinnings of these transformations, from concerted displacements to stepwise addition-elimination pathways, and illuminate how reaction parameters can be modulated to achieve desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecules, including thiocarbamates, thionocarbonates, dithiocarbonates, and isothiocyanates.

The Core Reactivity of this compound: A Mechanistic Overview

At its heart, the chemistry of this compound is dominated by nucleophilic acyl substitution.[1][2][3] A nucleophile (Nu:) attacks the electron-deficient thiocarbonyl carbon, leading to the displacement of the chloride leaving group. However, the journey from reactants to products is not always a simple, direct displacement. The mechanistic pathway is a spectrum, highly sensitive to the nucleophile's identity, solvent polarity, and the intrinsic properties of the substrate itself.[4][5]

Two primary mechanistic models describe this reactivity:

-

Stepwise Addition-Elimination (A-E): The nucleophile adds to the C=S double bond, forming a transient, tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to reform a double bond and yield the final product.[1][6][7] This pathway is favored in many reactions, particularly with strong nucleophiles.

-

Concerted SN2-like Displacement: The attack of the nucleophile and the departure of the leaving group occur in a single, synchronous step through an associative transition state.[6][8] Evidence for this pathway often comes from kinetic studies showing a strong dependence on the nucleophile's concentration and a lack of a discrete intermediate.

The solvolysis of related chloroformates has been extensively studied using Linear Free Energy Relationships (LFERs), such as the Grunwald-Winstein equation, which dissects the influence of solvent nucleophilicity (l) and ionizing power (m).[9][10] These studies reveal that for this compound and its thiono-isomer, the mechanism can shift. In nucleophilic solvents like ethanol-water mixtures, an addition-elimination (A-E) pathway is favored, while in highly ionizing but poorly nucleophilic fluoroalcohols, a dissociative SN1-like ionization mechanism can dominate.[5][11] This mechanistic dichotomy is a critical consideration for experimental design.

Caption: General mechanisms for nucleophilic attack on this compound.

Reaction with N-Nucleophiles: The Gateway to Thiocarbamates and Isothiocyanates

The reaction of this compound with primary and secondary amines is one of its most powerful applications, providing efficient access to O-phenyl thiocarbamates.[12] These intermediates are, in turn, pivotal for the synthesis of isothiocyanates—biologically significant molecules and versatile synthetic building blocks.[13][14]

Mechanism and Causality

The aminolysis of this compound proceeds through a rapid nucleophilic attack by the amine on the thiocarbonyl carbon. Kinetic studies on related substrates show a Brønsted-type plot (log k vs. amine pKa) with a slope (β) of 0.26, suggesting a moderate degree of bond formation in the transition state.[12] The reaction is typically conducted in the presence of a base to neutralize the HCl generated.

A crucial experimental choice is the base. While tertiary amines like triethylamine (Et₃N) are common, they can lead to an undesired side reaction where the Et₃N is dealkylated by the this compound, particularly with less nucleophilic anilines.[13] A more robust and often higher-yielding approach utilizes solid sodium hydroxide, which effectively scavenges HCl without competing as a nucleophile or causing side reactions.[13][15]

Application: Isothiocyanate Synthesis

The true utility of this reaction is realized in the subsequent conversion of the O-phenyl thiocarbamate intermediate into an isothiocyanate. This can be achieved in a one-pot or a two-step process.[13][16]

-

One-Pot Process: The amine, this compound, and solid NaOH are combined. This method is highly efficient for alkyl and electron-rich aryl amines.

-

Two-Step Process: The O-phenyl thiocarbamate is first isolated and then treated with a base (like NaOH) in a separate step to eliminate thiophenol. This approach is more versatile and provides high yields even for challenging substrates like electron-deficient aryl amines.[13][14]

Caption: Workflow for the versatile two-step isothiocyanate synthesis.

Data Summary: Isothiocyanate Synthesis Yields

The choice between a one-pot and two-step protocol is dictated by the amine's electronic properties.

| Amine Substrate | One-Pot Yield (%) | Two-Step Yield (%) | Reference |

| Alkyl Amines (e.g., Butylamine) | Up to 95% | >95% | [13] |

| Electron-Rich Aryl Amines | High | Up to 99% | [13] |

| Electron-Deficient Aryl Amines | 0 - 35% | Up to 99% | [13] |

Experimental Protocol: Two-Step Synthesis of 4-Chlorophenyl Isothiocyanate

This protocol is a self-validating system. Successful formation of the thiocarbamate in Step 1 can be confirmed by TLC or LC-MS before proceeding to the elimination.

Step 1: Synthesis of O-Phenyl (4-chlorophenyl)carbamothioate

-

To a stirred solution of 4-chloroaniline (1.28 g, 10 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add solid sodium hydroxide powder (0.80 g, 20 mmol).

-

Slowly add a solution of O-phenyl chlorothionoformate (1.73 g, 10 mmol) in DCM (5 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Upon completion, filter the mixture to remove excess NaOH and NaCl byproduct.

-

Wash the filtrate with water (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude O-phenyl (4-chlorophenyl)carbamothioate, which can be used directly in the next step.

Step 2: Synthesis of 4-Chlorophenyl Isothiocyanate

-

Dissolve the crude thiocarbamate from Step 1 in a suitable solvent like acetone (30 mL).

-

Add a solution of sodium hydroxide (0.80 g, 20 mmol) in water (5 mL) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the intermediate by TLC.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chlorophenyl isothiocyanate product. Purify by distillation or chromatography if necessary.

Reaction with O-Nucleophiles: Crafting Thionocarbonates

The reaction of this compound with alcohols and phenols yields O,O-disubstituted thionocarbonates. These compounds are not merely products but are valuable synthetic intermediates, most notably for the Barton-McCombie deoxygenation reaction, which transforms a secondary alcohol into an alkane.[17][18]

Mechanism and Application

The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the thiocarbonyl carbon, typically in the presence of a non-nucleophilic base like pyridine or DMAP to act as a catalyst and acid scavenger. The resulting phenoxythiocarbonyl esters are stable and can be isolated.[17] Their utility lies in their subsequent reaction with radical initiators (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride), which cleaves the C-O bond and replaces it with a C-H bond.

Experimental Protocol: Preparation of a Phenoxythiocarbonyl Ester of a Secondary Alcohol

This protocol demonstrates the functionalization of an alcohol, a key step preceding deoxygenation.

-

To a solution of the secondary alcohol (e.g., cyclohexanol, 1.0 g, 10 mmol) and 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere, add pyridine (1.19 g, 15 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add O-phenyl chlorothionoformate (1.90 g, 11 mmol) dropwise via syringe.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding water (20 mL) and extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with 1M HCl (2 x 20 mL) to remove pyridine and DMAP, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude O-phenyl O-cyclohexyl thionocarbonate by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Reaction with S- and C-Nucleophiles: Expanding the Synthetic Toolbox

S-Nucleophiles (Thiols)

Thiols, being excellent nucleophiles, react readily with this compound to form O-phenyl S-alkyl dithiocarbonates. The reaction is analogous to that with alcohols but is often faster due to the greater nucleophilicity of sulfur. These dithiocarbonate products are key functional groups in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

C-Nucleophiles (Organometallics)

While less common, this compound can react with potent carbon nucleophiles like Grignard reagents. This transformation serves as a direct route to thionoesters, which are otherwise challenging to synthesize.[4][19] The reaction involves the attack of the organometallic's carbanion on the thiocarbonyl, displacing the chloride.

Caption: Synthesis of dithiocarbonates and thionoesters.

Conclusion

O-phenyl chlorothionoformate is a powerful and versatile reagent whose reactivity is a textbook example of nucleophilic acyl substitution at a thiocarbonyl center. Its reactions are governed by a predictable yet finely tunable set of mechanistic principles. By understanding the influence of the nucleophile, base, and solvent, chemists can expertly guide its reactivity to construct a diverse array of sulfur-containing molecules. From the high-yield synthesis of thiocarbamates and their subsequent conversion to isothiocyanates to the preparation of thionocarbonates for deoxygenation reactions, this compound provides reliable and scalable solutions for complex synthetic challenges in pharmaceutical and materials science research.

References

-

ChemInform. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ChemInform, 44(42). [Link]

-

Organic Chemistry Portal. Thiocarbamate synthesis by amination. [Link]

-

Castro, E. A., Cubillos, M., & Santos, J. G. (1997). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry, 62(13), 4383–4387. [Link]

-

D'Souza, M. J., et al. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International Journal of Molecular Sciences, 9(12), 2383–2397. [Link]

-

Yew, K. H., Koh, H. J., Lee, H. W., & Lee, I. (1995). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2263–2268. [Link]

-

D'Souza, M. J., et al. (2013). Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester. International Journal of Molecular Sciences, 14(3), 6147–6161. [Link]

-

Ryu, I., et al. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications, (18), 1953–1954. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. The Journal of Organic Chemistry, 76(20), 8345–8352. [Link]

-

ResearchGate. Molecular structures of phenyl chlorothionoformate (1), phenyl... [Link]

-

Wikipedia. Thiocarbamate. [Link]

-

ResearchGate. (PDF) Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

D'Souza, M. J., et al. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4102–4113. [Link]

-

Semantic Scholar. Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester. [Link]

-

Pieper, T., et al. (2020). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Organic & Biomolecular Chemistry, 18(33), 6491–6495. [Link]

-

BYJU'S. Nucleophilic Acyl Substitution. [Link]

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Chemistry LibreTexts. 8.4: Nucleophilic Acyl Substitution Reactions. [Link]

-

Clark, J. (2015). 11.5 Nucleophilic Acyl Substitution Reactions. In Fundamentals of Organic Chemistry. [Link]

-

Sci-Hub. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. This compound|Supplier|For Research [benchchem.com]

- 5. Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Thiocarbamate synthesis by amination [organic-chemistry.org]

- 16. Sci-Hub. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process / Synthesis, 2013 [sci-hub.box]

- 17. Phenyl chlorothionoformate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 18. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]

- 19. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Phenyl Chlorothioformate

For the discerning researcher, scientist, and drug development professional, the introduction of novel functionalities into molecular scaffolds is a cornerstone of innovation. Phenyl chlorothioformate (PhOCSCl) stands as a versatile reagent in this pursuit, enabling the strategic installation of a phenoxythiocarbonyl group. Its utility, however, is matched by a significant hazard profile that demands a comprehensive and nuanced understanding for safe and effective implementation. This guide moves beyond a mere recitation of safety protocols to provide a deeper, experience-driven perspective on the causality behind each recommendation, ensuring a self-validating system of safety and experimental integrity.

The Chemical Profile: Understanding the Inherent Reactivity

This compound is a yellow liquid with a molecular weight of 172.63 g/mol .[1][2] Its utility as a synthetic reagent is intrinsically linked to its reactivity, which also forms the basis of its primary hazards. The central electrophilic carbon, bonded to both a chlorine and a sulfur atom, is highly susceptible to nucleophilic attack. This inherent reactivity dictates the stringent handling and storage protocols necessary to prevent unintended reactions and exposure.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1005-56-7 | [2] |

| Molecular Formula | C₇H₅ClOS | [2] |

| Molecular Weight | 172.63 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 81-83 °C at 6 mmHg | [3] |

| Density | 1.248 g/mL at 25 °C | [3] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [4] |

Hazard Identification and Risk Mitigation: A Proactive Stance

The safe handling of this compound is predicated on a thorough understanding of its significant hazards, which include corrosivity, toxicity, and reactivity with water.

Corrosivity and Toxicity

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5] Contact with tissues can lead to immediate and significant damage. Inhalation of its vapors can be fatal, and it is harmful if swallowed.[6] The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.

Expert Insight: The corrosivity stems from its ability to react with nucleophilic groups in biological macromolecules, such as proteins and lipids, leading to cellular damage. The lachrymatory nature of this and similar compounds further underscores its irritating and damaging effects on mucous membranes.

Reactivity with Water and Incompatibilities

A critical aspect of this compound's hazard profile is its reactivity with water and other nucleophilic substances. Contact with moisture, including humid air, will lead to its decomposition, generating corrosive hydrogen chloride (HCl) gas and other potentially hazardous byproducts.[7] It is incompatible with strong oxidizing agents, amines, and bases.[8]

Causality in Practice: The imperative to store this compound under anhydrous conditions is a direct consequence of this reactivity. The presence of water initiates a hydrolysis reaction that not only degrades the reagent but also creates a hazardous atmosphere within the storage container due to the evolution of HCl gas.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE) to minimize the risk of exposure.

The Primacy of the Chemical Fume Hood

All manipulations of this compound must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of harmful vapors and protects the user from splashes. Ensure that the sash is maintained at the lowest practical height to maximize containment.

Personal Protective Equipment: Your Last Line of Defense

While engineering controls are the primary means of protection, a comprehensive PPE ensemble is mandatory.[9]

-

Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are essential to protect against splashes and vapor exposure.[9]

-

Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is a recommended practice for enhanced protection.

-

Body Protection: A flame-resistant lab coat, worn over personal clothing, is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be utilized.

-

Respiratory Protection: For situations where the concentration of vapors may exceed exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[10]

Storage and Handling: Preserving Integrity, Ensuring Safety

The stability and safe use of this compound are contingent upon strict adherence to proper storage and handling protocols.

Storage Conditions

-

Anhydrous Environment: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[11]

-

Refrigeration: Keep in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage.[8]

-

Incompatible Materials: Segregate from incompatible materials such as strong oxidizing agents, bases, and amines.[8]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a safe and effective workflow for using this compound in a typical laboratory synthesis.

-

Preparation:

-

Ensure the chemical fume hood is operational and clutter-free.

-

Assemble and dry all glassware in an oven prior to use.

-

Have appropriate quenching and spill-neutralizing agents readily available (e.g., sodium bicarbonate solution).

-

-

Reagent Handling:

-

Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Under a positive pressure of inert gas, carefully unseal the container.

-

Using a dry syringe or cannula, transfer the required amount of the reagent to the reaction vessel.

-

-

Reaction Quenching and Work-up:

-

Upon completion of the reaction, quench any unreacted this compound by slowly adding a suitable nucleophile, such as isopropanol or a dilute solution of sodium bicarbonate, while maintaining cooling.

-

Be mindful of potential off-gassing during the quenching process.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with this compound by rinsing with a suitable solvent (e.g., acetone), followed by a quenching solution.

-

Dispose of all waste, including contaminated PPE, in a properly labeled hazardous waste container in accordance with institutional and local regulations.

-

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. Phenyl chlorothionoformate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Phenyl chlorothionocarbonate | 1005-56-7 [chemicalbook.com]

- 4. O-Phenyl chlorothionoformate 99 1005-56-7 [sigmaaldrich.com]

- 5. Phenyl thioxochloroformate | C7H5ClOS | CID 70498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. PHENYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. capotchem.com [capotchem.com]

- 11. This compound|Supplier|For Research [benchchem.com]

Phenyl Chlorothioformate: A Comprehensive Guide to Chemical Stability, Storage, and Handling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

Phenyl chlorothioformate (CAS No. 1005-56-7), and its S-phenyl isomer (CAS No. 13464-19-2), are highly valuable reagents in modern organic synthesis. Their utility in creating thiocarbonates, thioesters, and other sulfur-containing motifs makes them indispensable in the development of novel pharmaceuticals and agrochemicals.[1] However, the very electrophilicity that makes these reagents so effective also renders them inherently unstable. The presence of a reactive acyl chloride moiety attached to a sulfur-linked phenyl group creates a molecule susceptible to rapid degradation by common atmospheric and laboratory contaminants.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a deeper, mechanistic understanding of the factors governing the stability of this compound. By understanding the why behind the degradation pathways, researchers can implement more robust storage and handling protocols, ensuring reagent integrity, improving experimental reproducibility, and enhancing laboratory safety. We will explore the dominant degradation mechanisms, provide field-tested protocols for storage and stability assessment, and offer a framework for creating self-validating workflows when handling this powerful but sensitive compound.

Section 1: Core Physicochemical and Hazard Profile

A foundational understanding of the molecule's properties is paramount. This compound is a yellow liquid with a pungent odor, classified as a combustible liquid that is highly corrosive and toxic.[2][3]

| Property | Value | Source |

| Chemical Formula | C₇H₅ClOS | [4] |

| Molecular Weight | 172.63 g/mol | [4] |

| CAS Number | 1005-56-7 (O-phenyl isomer) | [4] |

| Boiling Point | 81-83 °C @ 6 mmHg | [5][6] |

| Density | ~1.248 g/mL at 25 °C | [5][7] |

| GHS Hazard | H314: Causes severe skin burns and eye damage. | [4] |

| Primary Sensitivity | Moisture, Heat, Direct Sunlight | [1][7] |

Section 2: Chemical Stability & Degradation Pathways

The stability of this compound is not absolute; it is a function of its environment. The molecule is in a constant state of kinetic susceptibility, with several pathways leading to its decomposition.

Inherent Instability: The Acyl Chloride Moiety

The core of the molecule's reactivity lies in the electrophilic carbonyl carbon and the chloride leaving group. This functionality makes it an excellent acylating agent but also primes it for nucleophilic attack by ubiquitous reagents, most notably water.

Hydrolytic Decomposition: The Primary Degradation Pathway

The most significant and rapid degradation pathway is hydrolysis. Reaction with water or atmospheric moisture leads to the irreversible formation of phenoxythiocarbonic acid, which is unstable and rapidly decomposes to phenol, hydrogen chloride (HCl), and carbonyl sulfide (COS) or carbon dioxide (CO2).[8][9] This reaction is autocatalytic, as the generated HCl can accelerate the hydrolysis of the remaining ester.

The mechanism of this solvolysis is highly dependent on the solvent system.[7]

-

In nucleophilic solvents (e.g., aqueous ethanol, acetone), the reaction proceeds primarily through a bimolecular Addition-Elimination (A-E) pathway. The solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion.[3][10]

-

In highly ionizing, non-nucleophilic solvents (e.g., aqueous fluoroalcohols), the mechanism can shift towards a dissociative, Sₙ1-like ionization pathway , where the C-Cl bond breaks first to form an acylium ion intermediate.[7]

Thermal and Photochemical Decomposition

Beyond hydrolysis, energy input can induce degradation.

-

Thermal Stress : Elevated temperatures accelerate the rate of hydrolysis and can also lead to elimination reactions, generating corrosive HCl gas.[10] While specific decomposition temperatures are not well-documented, storage should always be in a cool environment.[1]

-

Photochemical Stress : Exposure to direct sunlight, particularly UV radiation, should be avoided as it can provide the activation energy for decomposition.[7]

Section 3: Recommended Storage and Handling Protocols

A multi-layered approach is required to protect this compound from these degradation pathways. The goal is to create an environment that is cool, dry, dark, and inert.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes kinetic rate of all decomposition pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly-sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and moisture ingress. Amber glass prevents photodegradation. PTFE provides a chemically resistant seal. |

| Location | Well-ventilated, dedicated corrosive substance cabinet. | Ensures safety in case of a leak. Segregates from incompatible materials. |

Material Compatibility for Storage and Handling

Choosing the right materials for handling and storage is critical to prevent both contamination of the reagent and degradation of the equipment. Based on the reactivity of similar acyl chlorides, the following recommendations are made.

| Material Class | Compatible | Use with Caution | Incompatible |

| Metals | Hastelloy, Tantalum | 316 Stainless Steel, Glass-lined Steel | Carbon Steel, Aluminum, Copper, Zinc |

| Plastics | PTFE, PFA, FEP | Polypropylene (PP), Polyethylene (HDPE) | PVC, Nylon, Polycarbonate, ABS |

| Elastomers | FFKM (e.g., Kalrez®) | FKM (e.g., Viton®) | Buna-N (Nitrile), EPDM, Silicone |

| Other | Borosilicate Glass | - | - |

Causality: this compound and its primary degradation product, HCl, are highly corrosive to many metals.[11] They can also attack and swell many common plastics and elastomers. PTFE and other fluoropolymers offer the most robust chemical resistance.

Section 4: Experimental Assessment of Stability

To ensure the quality of this compound, particularly after prolonged storage or in critical applications, an experimental assessment of its stability is recommended. This involves a forced degradation study coupled with a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate that the analytical method can detect them.[8][12]

Objective: To generate a degradation profile of this compound under various stress conditions. Target degradation is 5-20%.[13]

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent like acetonitrile (ACN) at a concentration of ~1 mg/mL.

-

Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (stock solution with no stressor).

-

Acid Hydrolysis: Add 0.1 M HCl (aqueous).

-

Base Hydrolysis: Add 0.1 M NaOH (aqueous).

-

Oxidative: Add 3% H₂O₂ (aqueous).

-

Thermal: Heat the stock solution at 60 °C.

-

-

Incubation: Incubate samples. Start with a short duration (e.g., 2 hours) at room temperature (for hydrolysis/oxidation) or 60 °C (for thermal). Monitor over time (e.g., 2, 4, 8, 24 hours) until sufficient degradation is observed.

-

Neutralization: Before analysis, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilution: Dilute all samples, including the control, to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

-

Analysis: Analyze the samples immediately using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent this compound from its primary degradation product, phenol, and other potential impurities.[2]

Instrumentation & Columns:

-

System: Standard HPLC or UHPLC with UV/DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl-hexyl phase could also be effective due to potential π-π interactions.[14]